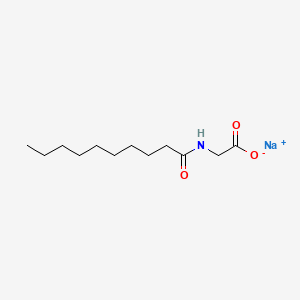
3-acetyl-N-(5,8-dichloro-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-propan-2-yloxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-acetyl-N-(5,8-dichloro-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-propan-2-yloxybenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an acetyl group, a dichlorinated tetrahydroisoquinoline moiety, and a propan-2-yloxy group attached to a benzamide core. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-N-(5,8-dichloro-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-propan-2-yloxybenzamide typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.
Chlorination: The tetrahydroisoquinoline core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the dichloro groups.
Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Coupling with Benzamide: The final step involves coupling the dichlorinated tetrahydroisoquinoline with 4-propan-2-yloxybenzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group or the tetrahydroisoquinoline ring.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety or the benzamide core.
Substitution: The dichloro groups in the tetrahydroisoquinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: Investigated for binding to certain biological receptors.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use as therapeutic agents for various diseases.
Industry
Material Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use in agrochemicals for pest control.
Mechanism of Action
The mechanism of action of 3-acetyl-N-(5,8-dichloro-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-propan-2-yloxybenzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-(5,8-dichloro-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-hydroxybenzamide
- 3-acetyl-N-(5,8-dichloro-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzamide
Uniqueness
The uniqueness of 3-acetyl-N-(5,8-dichloro-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-propan-2-yloxybenzamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
CAS No. |
318528-48-2 |
|---|---|
Molecular Formula |
C21H22Cl2N2O3 |
Molecular Weight |
421.3 g/mol |
IUPAC Name |
3-acetyl-N-(5,8-dichloro-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C21H22Cl2N2O3/c1-11(2)28-19-5-4-13(8-15(19)12(3)26)21(27)25-18-9-17(22)14-6-7-24-10-16(14)20(18)23/h4-5,8-9,11,24H,6-7,10H2,1-3H3,(H,25,27) |
InChI Key |
QLVXLDYLQRPQFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)NC2=CC(=C3CCNCC3=C2Cl)Cl)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















